molecular formula C17H18N2O4 B11118747 2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one

2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one

Cat. No.: B11118747
M. Wt: 314.34 g/mol
InChI Key: JDLNOFPVDDNQKI-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one is a heterocyclic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one can be achieved through a multi-component reaction. One common method involves the condensation of dimedone, benzaldehyde, and nitroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in ethanol at reflux temperature, leading to the formation of the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as L-proline can be employed to promote the reaction under milder conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 2-amino-7,7-dimethyl-3-amino-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted chromene derivatives with different functional groups.

Scientific Research Applications

2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7,7-dimethyl-3-nitro-4-phenyl-4,6,7,8-tetrahydro-5H-chromen-5-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-amino-7,7-dimethyl-3-nitro-4-phenyl-6,8-dihydro-4H-chromen-5-one

InChI

InChI=1S/C17H18N2O4/c1-17(2)8-11(20)14-12(9-17)23-16(18)15(19(21)22)13(14)10-6-4-3-5-7-10/h3-7,13H,8-9,18H2,1-2H3

InChI Key

JDLNOFPVDDNQKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C1)C

Origin of Product

United States

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